REACTION_CXSMILES
|
CC(C)([O-])C.[K+].OC(C)(C)[CH:9]([NH:16][C:17](=[O:23])[O:18][C:19]([CH3:22])([CH3:21])C)[C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1>C1COCC1.C(Cl)Cl>[CH3:22][C:19]1([CH3:21])[O:18][C:17](=[O:23])[NH:16][CH:9]1[C:10]1[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.093 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
tert-butyl (2-hydroxy-2-methyl-1-(pyridin-3-yl)propyl)carbamate
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
OC(C(C=1C=NC=CC1)NC(OC(C)(C)C)=O)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The ice bath was removed
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to afford a yellow oil
|
Type
|
WASH
|
Details
|
washing with MeOH
|
Type
|
CONCENTRATION
|
Details
|
The ammonia solution was concentrated
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(C(NC(O1)=O)C=1C=NC=CC1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.78 mmol | |
AMOUNT: MASS | 0.15 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 103.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |